Nitrovin hydrochloride

Description

Properties

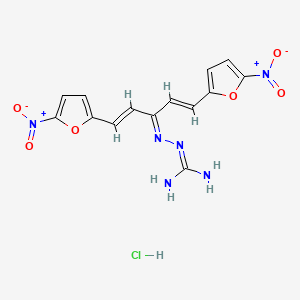

IUPAC Name |

2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O6.ClH/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24;/h1-8H,(H4,15,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGPTFVBNBCAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-20-0 | |

| Record name | Hydrazinecarboximidamide, 2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NITROVIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50JUG3079H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Nitrovin Hydrochloride: A Technical Guide

Disclaimer: While the general mechanism of action for the nitrofuran class of antibiotics, to which nitrovin belongs, is well-documented, specific quantitative data and detailed published experimental protocols for nitrovin hydrochloride's antibacterial activity are limited in publicly accessible scientific literature. This is likely due to its historical use primarily as a veterinary feed additive and its subsequent withdrawal from the market in many regions for safety concerns, which may have curtailed further academic research. This guide, therefore, synthesizes the established mechanism for nitrofurans and incorporates recent findings on nitrovin's activity in other biological systems to present a comprehensive overview for researchers, scientists, and drug development professionals. Data and protocols from closely related nitrofuran compounds are used as illustrative examples and are clearly identified as such.

Executive Summary

This compound is a synthetic nitrofuran derivative historically used as an antibacterial growth promoter in animal feed. Its mechanism of action is multifaceted and characteristic of the nitrofuran class, which contributes to a low incidence of bacterial resistance. The core mechanism involves intracellular reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates exert a multi-targeted attack on various essential cellular components, leading to the inhibition of critical biosynthetic pathways and ultimately, bacterial cell death. Key processes affected include DNA synthesis, protein synthesis, and cellular respiration. Recent research into nitrovin's anticancer properties has also shed light on a potential specific molecular target, thioredoxin reductase, which is crucial for managing oxidative stress in both mammalian and bacterial cells.

General Mechanism of Action

The antibacterial activity of this compound is not inherent to the parent molecule but requires intracellular activation, a hallmark of nitrofuran antibiotics. This process can be broken down into several key steps:

-

Cellular Uptake: Nitrovin enters the bacterial cell.

-

Reductive Activation: Inside the bacterium, flavin-dependent nitroreductases (such as NfsA and NfsB in E. coli) catalyze the reduction of the 5-nitrofuran ring. This is a crucial step, as the reduction potential of these enzymes is significantly higher in bacteria than in mammalian cells, providing a degree of selectivity.

-

Formation of Reactive Intermediates: The reduction process is a stepwise reaction that generates a cascade of short-lived, highly reactive intermediates, including a nitroso derivative, a hydroxylamine derivative, and potentially the nitro anion radical. These electrophilic species are the primary cytotoxic agents.

-

Multi-Target Damage: The reactive intermediates non-specifically attack a wide array of cellular macromolecules. This indiscriminate damage to multiple targets is a key feature of nitrofurans and is thought to be the primary reason for the slow development of bacterial resistance. The main cellular processes disrupted are:

-

DNA Damage: The reactive intermediates can cause strand breaks and other lesions in bacterial DNA, thereby inhibiting DNA replication and repair.

-

Inhibition of Protein Synthesis: Ribosomal proteins and other components of the translation machinery are susceptible to damage, leading to the inhibition of protein synthesis.

-

Disruption of Metabolic Pathways: Key enzymes involved in vital metabolic processes, such as the citric acid cycle and carbohydrate metabolism, are inactivated.

-

The overall effect is a rapid cessation of cellular functions, leading to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations.

Quantitative Data

Table 1: Example MIC Values for Nitrofurantoin

| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Escherichia coli | Clinical Isolates | 16 | 32 | [1][2] |

| Staphylococcus pseudintermedius | Canine/Feline Isolates | 8 | 16 |[2] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Bacteriostatic and Bactericidal Concentrations for Nitrovinylfuran G1 (Furvina)

| Bacterial Species | Effect | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Bacteriostatic | 16 | [3] |

| Escherichia coli | Bactericidal | 32 |[3] |

Key Experimental Protocols

The elucidation of the mechanism of action of an antibiotic like this compound involves a series of standard and specialized experimental protocols. Below are detailed methodologies for key experiments that would be employed.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antibiotic in a liquid growth medium. Growth is assessed after a defined incubation period.

-

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Stock: Prepare a sterile, high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.

-

Serial Dilutions: In a 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12. Add 200 µL of the 2x antibiotic solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as a positive control (no antibiotic), and well 12 as a negative control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the final bacterial suspension to wells 1 through 11. The final volume in each well is 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).[4][5][6]

-

Macromolecular Synthesis Inhibition Assay

This assay determines the effect of the antibiotic on the synthesis of DNA, RNA, and protein.

-

Principle: Bacteria are grown in the presence of the antibiotic and radiolabeled precursors for DNA ([³H]-thymidine), RNA ([³H]-uridine), and protein ([³H]-leucine or [³⁵S]-methionine). The incorporation of radioactivity into macromolecules is measured over time.

-

Methodology:

-

Bacterial Culture: Grow a bacterial culture to mid-log phase in a minimal medium.

-

Antibiotic Treatment: Distribute the culture into aliquots and add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-antibiotic control.

-

Radiolabeling: To separate aliquots for each antibiotic concentration, add the respective radiolabeled precursor:

-

For DNA synthesis: [³H]-thymidine

-

For RNA synthesis: [³H]-uridine

-

For protein synthesis: [³H]-leucine

-

-

Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove a sample from each aliquot.

-

Precipitation of Macromolecules: Immediately add the sample to an equal volume of ice-cold 10% trichloroacetic acid (TCA) to stop the reaction and precipitate the macromolecules.

-

Washing: Collect the precipitate by vacuum filtration through a glass fiber filter. Wash the filter extensively with cold 5% TCA and then with ethanol to remove unincorporated precursors.

-

Quantification: Place the dried filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Plot the incorporated radioactivity against time for each antibiotic concentration and compare to the control to determine the extent of inhibition.[7]

-

Detection of Reactive Metabolites

This protocol aims to identify the reactive intermediates formed during the activation of nitrovin.

-

Principle: Since reactive metabolites are highly unstable, they are "trapped" by reacting them with a stable nucleophilic agent, such as glutathione (GSH). The resulting stable adducts can then be identified using mass spectrometry.

-

Methodology:

-

In Vitro Reaction Mixture: Prepare a reaction mixture containing:

-

A source of nitroreductase enzyme (e.g., a purified bacterial nitroreductase or a bacterial cell lysate).

-

NADPH as a cofactor.

-

This compound.

-

A trapping agent, typically glutathione (GSH), at a high concentration.

-

A suitable buffer (e.g., phosphate buffer, pH 7.4).

-

-

Incubation: Incubate the mixture at 37°C.

-

Reaction Quenching: Stop the reaction by adding a protein precipitating agent, such as acetonitrile or methanol.

-

Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search for ions with a mass corresponding to the expected mass of the nitrovin-GSH adduct (or its further metabolites).

-

Structure Elucidation: Perform fragmentation analysis (MS/MS) on the candidate ions to confirm the structure of the adduct.[8][9][10]

-

Signaling Pathways and Molecular Targets

While the multi-target nature of nitrofurans is a key aspect of their mechanism, recent research points towards specific, highly sensitive targets.

Proposed Targeting of the Thioredoxin System

A 2023 study on the anticancer effects of nitrovin demonstrated that it directly targets and inhibits mammalian thioredoxin reductase 1 (TrxR1).[11] This enzyme is a critical component of the thioredoxin system, which is a major antioxidant pathway responsible for maintaining cellular redox homeostasis. Bacteria possess a similar and equally vital thioredoxin system. Inhibition of bacterial thioredoxin reductase would lead to an inability to reduce oxidized thioredoxin. This would have two major consequences:

-

Increased Oxidative Stress: The cell would be unable to neutralize reactive oxygen species (ROS), leading to widespread oxidative damage to proteins, lipids, and DNA.

-

Enzyme Inactivation: Many essential enzymes rely on reduced thioredoxin to maintain their cysteine residues in a reduced, active state. The loss of this reducing power would lead to their inactivation.

This proposed mechanism aligns with the known generation of ROS by nitrofurans and provides a specific molecular target that could be a primary driver of nitrovin's antibacterial effects.

Visualizations

Diagrams of Mechanisms and Workflows

Caption: General mechanism of nitrovin activation and multi-target action.

Caption: Proposed pathway of nitrovin action via thioredoxin reductase.

Caption: A typical workflow for investigating an antibiotic's mechanism.

References

- 1. In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antimicrobial activity of nitrofurantoin against Escherichia coli and Staphylococcus pseudintermedius isolated from dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Effect of inhibition of macromolecule synthesis on the association of bacteriophage T4 DNA with membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]

- 10. sop.washington.edu [sop.washington.edu]

- 11. Nitrovin (difurazone), an antibacterial growth promoter, induces ROS-mediated paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Nitrovin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a nitrofuran derivative, is recognized for its antibacterial properties and has been utilized as a growth promoter in veterinary medicine. Emerging research has also highlighted its potential as an anticancer agent, operating through a unique mechanism of inducing ROS-mediated paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1). This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, analytical methodologies, and a detailed examination of its mechanism of action. The information is curated to support researchers and professionals in drug development in their understanding and potential application of this compound.

Chemical and Physical Properties

This compound is an orange to dark brown solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride | PubChem |

| Synonyms | 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one amidinohydrazone hydrochloride, Payzone, Panazon | CymitQuimica |

| CAS Number | 2315-20-0 | ChemicalBook |

| Molecular Formula | C₁₄H₁₃ClN₆O₆ | PubChem |

| Molecular Weight | 396.74 g/mol | PubChem |

| Melting Point | 280°C (with decomposition) | ChemicalBook |

| Solubility | Slightly soluble in DMSO. Almost insoluble in water and ether. Soluble in ethanol, dimethylformamide, and pyridine. | ChemicalBook, ChemBK |

| pKa (estimated) | The guanidinium group is a strong base, with the pKa of guanidine itself being 13.6. In arginine, the guanidinium group has a pKa of 13.8. While an experimental value for Nitrovin is not readily available, the guanidino group in this compound is expected to be a strong base with a high pKa. | Wikipedia, RSC Publishing, PMC |

| Storage | Inert atmosphere, 2-8°C | ChemicalBook |

Synthesis and Analysis

Synthesis Protocol

A likely synthetic route for this compound involves a two-step process, starting with the synthesis of the precursor 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one, followed by its condensation with aminoguanidine hydrochloride.

Step 1: Synthesis of 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one

This precursor can be synthesized via a Claisen-Schmidt condensation reaction between 5-nitrofurfural and acetone in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.

Experimental Workflow: Synthesis of Precursor

Caption: Workflow for the synthesis of the Nitrovin precursor.

Step 2: Synthesis of this compound

This compound is synthesized by the condensation of 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one with aminoguanidine hydrochloride, catalyzed by hydrochloric acid in ethanol.[2] This reaction can be efficiently carried out under ultrasound irradiation, leading to higher yields and shorter reaction times.[2]

Experimental Protocol: Synthesis of this compound

-

To a solution of 1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one in ethanol, add aminoguanidine hydrochloride.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Subject the reaction mixture to ultrasound irradiation at 35-37°C for 1.5 hours.[2]

-

The product precipitates out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with ethanol.

-

Dry the product to obtain this compound.

Analytical Methodology

The determination of Nitrovin residues in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis of Nitrovin

-

Sample Preparation:

-

Homogenize the sample matrix (e.g., tissue).

-

Perform an extraction with a suitable organic solvent, such as a mixture of ethyl acetate and acetonitrile.

-

The extract is then purified, often using solid-phase extraction (SPE).

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: A reverse-phase C18 column is commonly used. The mobile phase typically consists of a gradient of acetonitrile and water with an acidic modifier like formic acid.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is employed. Detection is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Nitrovin.

-

Mechanism of Action: Targeting TrxR1 and Inducing Paraptosis

This compound exerts its biological effects, including its anticancer activity, through a distinct mechanism involving the inhibition of thioredoxin reductase 1 (TrxR1) and the subsequent induction of a non-apoptotic form of programmed cell death known as paraptosis.

Inhibition of Thioredoxin Reductase 1 (TrxR1)

TrxR1 is a key enzyme in the cellular antioxidant system, responsible for maintaining the reduced state of thioredoxin (Trx). By inhibiting TrxR1, this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).

ROS-Mediated Paraptosis-like Cell Death

The excessive generation of ROS triggers a cascade of events leading to paraptosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[3][4][5]

Signaling Pathway: Nitrovin-Induced Paraptosis

Caption: Signaling pathway of Nitrovin-induced paraptosis.

Key molecular events in this pathway include:

-

MAPK Activation: The increase in ROS leads to the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[3]

-

ER and Mitochondrial Swelling: A hallmark of paraptosis is the extensive swelling of the endoplasmic reticulum and mitochondria, which contributes to the formation of large cytoplasmic vacuoles.[4][5]

-

ATP Depletion: The mitochondrial dysfunction associated with paraptosis can lead to a depletion of intracellular ATP.[6]

Stability

While detailed quantitative stability studies under various pH and temperature conditions are not extensively documented in publicly available literature, general storage recommendations suggest keeping this compound in an inert atmosphere at 2-8°C to ensure its stability.[1] As with many organic compounds, exposure to high temperatures, extreme pH, and light may lead to degradation. The stability of aqueous solutions can be influenced by factors such as pH and the presence of metal ions, which can catalyze degradation.[7]

Conclusion

This compound is a compound with established antibacterial properties and significant potential as an anticancer agent. Its unique mechanism of action, centered on the inhibition of TrxR1 and the induction of ROS-mediated paraptosis, offers a promising avenue for the development of novel cancer therapies, particularly for tumors resistant to traditional apoptotic cell death pathways. This technical guide provides foundational chemical and biological information to aid researchers in further exploring the therapeutic applications of this compound. Further studies are warranted to fully elucidate its stability profile and to obtain a precise experimental pKa value.

References

- 1. Molecular Mechanisms of Paraptosis Induction: Implications for a Non-Genetically Modified Tumor Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Paraptosis: a unique cell death mode for targeting cancer [frontiersin.org]

- 5. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Nitrovin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of Nitrovin hydrochloride, a nitrofuran derivative with notable antibacterial and potential anticancer properties. This document outlines a plausible synthetic route, detailed experimental protocols, comprehensive characterization data, and an elucidation of its mechanism of action. The information is presented to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a condensation reaction between 5-nitro-2-furaldehyde and aminoguanidine hydrochloride. This method is analogous to the synthesis of other nitrofurazone derivatives and offers a straightforward and efficient route to the target compound.[1][2][3]

Proposed Synthetic Pathway

The overall reaction is as follows:

1,5-bis(5-nitro-2-furyl)-3-pentadienone + Aminoguanidine Hydrochloride → 1,5-bis(5-nitro-2-furyl)-3-pentadienone guanylhydrazone hydrochloride (this compound)

A more detailed, two-step synthesis starting from 5-nitro-2-furaldehyde is also plausible, first forming a pentadienone intermediate which then reacts with aminoguanidine. For the purpose of this guide, we will focus on the direct condensation approach.

Experimental Protocol

Materials:

-

5-nitro-2-furaldehyde

-

Aminoguanidine hydrochloride

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

pH meter

Procedure:

-

Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 0.1 mol of 5-nitro-2-furaldehyde in 100 mL of ethanol with gentle heating and stirring. In a separate beaker, prepare a solution of 0.11 mol of aminoguanidine hydrochloride in 50 mL of distilled water.

-

Condensation Reaction: To the ethanolic solution of 5-nitro-2-furaldehyde, slowly add the aminoguanidine hydrochloride solution. Add a few drops of concentrated hydrochloric acid to catalyze the reaction and maintain an acidic pH.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of this compound should form. Cool the mixture further in an ice bath to maximize precipitation.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 60°C to a constant weight.

Data Presentation: Synthesis

| Parameter | Value |

| Reactants | |

| 5-nitro-2-furaldehyde | 14.1 g (0.1 mol) |

| Aminoguanidine hydrochloride | 12.2 g (0.11 mol) |

| Reaction Conditions | |

| Solvent | Ethanol/Water |

| Catalyst | Hydrochloric Acid |

| Temperature | Reflux (approx. 80°C) |

| Reaction Time | 2-3 hours |

| Product | |

| Theoretical Yield | 39.7 g |

| Representative Actual Yield | ~31.8 g (80%) |

| Appearance | Yellow crystalline solid |

Characterization of this compound

The synthesized this compound should be characterized using various spectroscopic and analytical techniques to confirm its identity, purity, and structure.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet.

-

Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are to be obtained using an Electrospray Ionization (ESI) mass spectrometer.

-

The analysis will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.

High-Performance Liquid Chromatography (HPLC):

-

Purity analysis is to be performed using a reverse-phase HPLC system.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[4]

-

Detection is commonly carried out using a UV detector at a wavelength suitable for nitroaromatic compounds.

Data Presentation: Characterization

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆, ppm) | δ 7.0-8.5 (m, Ar-H and vinyl-H), δ 9.0-10.0 (br s, NH protons) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 110-160 (Ar-C and vinyl-C), δ ~160 (C=N), δ ~170 (C of guanidinium) |

| IR (KBr, cm⁻¹) | 3200-3500 (N-H stretching), 1640-1680 (C=N stretching), 1500-1550 and 1300-1350 (NO₂ stretching), 1000-1200 (C-O-C stretching of furan)[5][6][7] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 361.08. Expected fragmentation includes loss of NO₂, cleavage of the hydrazone bond, and fragmentation of the furan rings.[8][9][10][11] |

| HPLC | A single major peak indicating high purity (>98%) |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of thioredoxin reductase 1 (TrxR1), a key enzyme in the cellular antioxidant defense system.[12][13][14] Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering cell death pathways.[15][16][17][18]

Signaling Pathway

The proposed signaling pathway for this compound is as follows:

-

Inhibition of TrxR1: this compound directly interacts with and inhibits the activity of thioredoxin reductase 1.[12]

-

Increased ROS Levels: The inhibition of TrxR1 disrupts the thioredoxin system, leading to an accumulation of intracellular reactive oxygen species (ROS).[14]

-

Oxidative Stress: The elevated ROS levels cause oxidative damage to cellular components, including proteins, lipids, and DNA.

-

Induction of Apoptosis: The excessive oxidative stress activates downstream signaling cascades that lead to programmed cell death (apoptosis).[4][15]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

Signaling Pathway

Caption: Signaling pathway of this compound leading to apoptosis.

References

- 1. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.brieflands.com [repository.brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nitrovin (difurazone), an antibacterial growth promoter, induces ROS-mediated paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. researchgate.net [researchgate.net]

- 17. gosset.ai [gosset.ai]

- 18. Frontiers | Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers! [frontiersin.org]

Nitrovin hydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a nitrofuran derivative, is a compound of significant interest due to its established antibacterial properties and emerging potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, and a detailed examination of its biological activities. The document summarizes key quantitative data on its efficacy against various cancer cell lines and bacterial strains, outlines experimental protocols for its study, and elucidates its mechanism of action, primarily focusing on its role as an inhibitor of thioredoxin reductase 1 (TrxR1).

Chemical Identity and Molecular Structure

| Property | Value |

| Chemical Name | 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride |

| CAS Number | 2315-20-0[1] |

| Molecular Formula | C₁₄H₁₃ClN₆O₆[2] |

| Molecular Weight | 396.74 g/mol [2] |

| Canonical SMILES | C1=C(OC(=C1)--INVALID-LINK--[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)--INVALID-LINK--[O-].Cl |

| InChI Key | ZEGPTFVBNBCAHZ-UHFFFAOYSA-N |

Molecular Structure:

Figure 1: 2D structure of this compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant cytotoxicity across a panel of cancer cell lines.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Various Tumor and Normal Cells | - | 1.31 - 6.60[3] |

Note: A detailed table with IC₅₀ values for specific cancer cell lines is not yet publicly available in the reviewed literature. The provided range is based on a study indicating broad-spectrum activity.

Experimental Protocol: Determination of IC₅₀ by MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Antibacterial Activity

This compound has been historically used as an antibacterial growth promoter.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | MIC (µg/mL) |

| Escherichia coli | Bacteriostatic at 16, Bactericidal at 32 (for a related compound G1) |

Experimental Protocol: Determination of MIC by Broth Microdilution

This protocol describes a standard method for determining the MIC of this compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare a stock solution of this compound. Perform a serial two-fold dilution of the compound in MHB in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

Mechanism of Action and Signaling Pathway

This compound's anticancer activity is primarily attributed to its ability to target and inhibit thioredoxin reductase 1 (TrxR1).

Inhibition of Thioredoxin Reductase 1

TrxR1 is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox balance and is often overexpressed in cancer cells. By inhibiting TrxR1, this compound disrupts this balance, leading to an increase in reactive oxygen species (ROS).[1]

Signaling Pathway of Nitrovin-Induced Cell Death

The inhibition of TrxR1 by this compound initiates a cascade of events leading to a form of programmed cell death known as paraptosis-like cell death.

Caption: Signaling pathway of this compound-induced cell death.

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound (2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine hydrochloride) is not readily found in the reviewed literature. However, the synthesis of related guanidine derivatives often involves the reaction of a suitable precursor with a guanidinylating agent. For nitrofuran compounds, the synthesis typically starts from furan derivatives that undergo nitration.

Conclusion

This compound is a molecule with a dual role as an antibacterial and a potential anticancer agent. Its mechanism of action, centered on the inhibition of TrxR1, presents a promising avenue for the development of novel cancer therapies. Further research is warranted to fully elucidate its anticancer efficacy across a wider range of malignancies and to establish detailed protocols for its synthesis and clinical application. This technical guide provides a foundational resource for professionals engaged in the research and development of this promising compound.

References

The Historical Application of Nitrovin as a Growth Promoter in Livestock: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin, a nitrofuran derivative, was historically employed as an antimicrobial growth promoter in the livestock industry. Administered at subtherapeutic levels in animal feed, it was intended to improve growth rates and feed efficiency, particularly in swine and poultry. The mechanism of action, like other antimicrobial growth promoters, was largely attributed to its modulatory effects on the gut microbiota. However, growing concerns over the potential for antimicrobial resistance and the carcinogenic risk of nitrofuran residues in animal-derived food products led to its ban in many countries. This technical guide provides a comprehensive overview of the historical use of Nitrovin, presenting available quantitative data on its efficacy, detailing experimental protocols from past studies, and illustrating its proposed mechanism of action.

Efficacy of Nitrovin as a Growth Promoter

The efficacy of Nitrovin in promoting growth and improving feed conversion has been documented in several studies. The following tables summarize the key quantitative findings from available historical research.

Table 1: Effect of Nitrovin on Growth Performance in Swine

| Species | Nitrovin Concentration in Feed (mg/kg) | Duration of Treatment | Key Findings | Reference |

| Swine | 22 | Not Specified | Faster growth rate and reduced feed requirement compared to unsupplemented controls. Carcasses had less protein and more fat. | (Taylor & Francis Online, 2012) |

| Swine | Not Specified (in combination with 250 mg/kg copper) | Not Specified | Improved growth performance at lower feed intake levels. No effect on backfat depth. | (Taylor & Francis Online, 2012) |

| Swine | 20 | Not Specified | Used in a drug interaction study, establishing a dosage level for experimental use. | (Tiamulin-nitrovin Interaction in Pigs: A Case Report and Experimental Reproduction) |

Table 2: Residue Depletion of Nitrovin in Chicken Tissues

| Tissue | Nitrovin Concentration in Feed (mg/kg) | Duration of Treatment | Withdrawal Period (days) | Average Residue Concentration (ng/g or ng/mL) | Reference |

| Plasma | 10 | 7 days | 0 | 84.98 | [Residue Depletion of Nitrovin in Chicken after Oral Administration, 2011][1] |

| Muscle | 10 | 7 days | 0 | 21.04 | [Residue Depletion of Nitrovin in Chicken after Oral Administration, 2011][1] |

| Fat | 10 | 7 days | 0 | 61.18 | [Residue Depletion of Nitrovin in Chicken after Oral Administration, 2011][1] |

| Liver | 10 | 7 days | 0 | 24.04 | [Residue Depletion of Nitrovin in Chicken after Oral Administration, 2011][1] |

| Kidney | 10 | 7 days | 0 | 68.28 | [Residue Depletion of Nitrovin in Chicken after Oral Administration, 2011][1] |

| Muscle | 10 | 7 days | 28 | > 1.0 | [Residue Depletion of Nitrovin in Chicken after Oral Administration, 2011][1] |

| Fat | 10 | 7 days | 28 | > 1.0 | [Residue Depletion of Nitrovin in Chicken after Oral Administration, 2011][1] |

| Liver | 10 | 7 days | 28 | 5.8 | [Residue Depletion of Nitrovin in Chicken after Oral Administration, 2011][1] |

| Plasma | 10 | 7 days | 28 | > 1.0 | [Residue Depletion of Nitrovin in Chicken after Oral Administration, 2011][1] |

Experimental Protocols

Detailed experimental protocols from the historical literature on Nitrovin are scarce. However, based on the available information, the following methodologies were employed in key studies.

Swine Growth Promotion Trial

-

Objective: To evaluate the effect of Nitrovin supplementation on the growth performance and carcass characteristics of growing pigs.

-

Animals: The specific breed was not detailed in the available summary.

-

Experimental Design: A controlled study comparing a diet supplemented with Nitrovin to an unsupplemented control diet.

-

Diet:

-

Control Group: Basal diet (composition not specified).

-

Treatment Group: Basal diet supplemented with 22 mg/kg of Nitrovin.

-

-

Parameters Measured:

-

Growth rate

-

Feed intake

-

Feed conversion ratio

-

Carcass protein and fat content

-

Backfat depth

-

-

Methodology: Details on the specific methods for carcass analysis were not provided in the available abstract. Generally, such analyses would involve the dissection of the carcass to determine the proportions of lean meat, fat, and bone.

Chicken Residue Depletion Study

-

Objective: To determine the depletion of Nitrovin residues in various tissues of chickens following oral administration.[1]

-

Animals: Chickens (breed not specified).

-

Experimental Design: A depletion study with sample collection at different withdrawal periods.

-

Diet and Dosing:

-

Dietary feeds containing 10 mg/kg of Nitrovin were administered for 7 consecutive days.[1]

-

-

Sample Collection:

-

Tissues (muscle, fat, kidney, and liver) and plasma were collected at withdrawal periods of 0 and 28 days.[1]

-

-

Analytical Method:

Mechanism of Action

The growth-promoting effect of Nitrovin, as an antimicrobial, is not linked to a specific host signaling pathway but rather to its influence on the gastrointestinal microbiota. The proposed mechanisms are multifactorial and are illustrated in the following diagram.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Nitrovin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrovin hydrochloride, a synthetic nitrofuran derivative, has been historically utilized as an antibacterial agent and growth promoter in veterinary medicine.[1] As a member of the nitrofuran class of antibiotics, it exhibits a broad spectrum of activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, quantitative antibacterial activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

The antibacterial effect of this compound, consistent with other nitrofurans, is contingent upon the enzymatic reduction of its 5-nitro group by bacterial nitroreductases.[2] This process generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives, which are responsible for its antimicrobial activity.[2]

These reactive species are known to cause widespread damage to bacterial cells by targeting various macromolecules. The proposed mechanisms include:

-

DNA and RNA Damage: The reactive intermediates can interact with and damage bacterial DNA and RNA, inhibiting nucleic acid synthesis.

-

Protein Inhibition: Critical enzymes and ribosomal proteins can be targeted and inactivated, disrupting essential metabolic pathways and protein synthesis.[1][3]

-

Oxidative Stress Induction: Recent studies suggest that Nitrovin induces the generation of reactive oxygen species (ROS), leading to a state of oxidative stress within the bacterial cell. This is thought to be mediated by its interaction with and inhibition of thioredoxin reductase (TrxR1), a key enzyme in the bacterial antioxidant defense system.

The multi-targeted nature of its action is a significant advantage, as it may reduce the likelihood of the development of bacterial resistance.

Proposed mechanism of antibacterial action for this compound.

Antibacterial Spectrum: Quantitative Data

While specific and comprehensive minimum inhibitory concentration (MIC) data for this compound against a wide panel of bacteria is not extensively published, the following table summarizes the representative in vitro activity of the nitrofuran class of antibiotics, to which Nitrovin belongs, against key Gram-positive and Gram-negative pathogens. These values are intended to provide a general indication of the expected antibacterial spectrum.

| Bacterial Species | Gram Stain | Representative MIC Range (µg/mL) for Nitrofurans |

| Staphylococcus aureus | Positive | 4 - 64 |

| Enterococcus faecalis | Positive | 4 - 128 |

| Streptococcus pneumoniae | Positive | 8 - >64 |

| Escherichia coli | Negative | 16 - 128 |

| Pseudomonas aeruginosa | Negative | Often Resistant (>128) |

Note: The susceptibility of a specific bacterial isolate to this compound should be determined using standardized susceptibility testing methods. The provided ranges are for informational purposes and may vary depending on the specific nitrofuran compound and the bacterial strain being tested.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is crucial for understanding its potential therapeutic applications. The following are detailed methodologies for conducting key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

1. Materials:

-

This compound reference standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC reference strains)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

2. Preparation of Reagents and Inoculum:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

3. Assay Procedure:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 640, 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25 µg/mL).

-

The last two wells should serve as controls: one for sterility (broth only) and one for growth (broth and inoculum, no drug).

-

Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Workflow for MIC determination using the broth microdilution method.

Conclusion

This compound is a broad-spectrum antibacterial agent with a multifaceted mechanism of action that targets essential bacterial macromolecules and induces oxidative stress. While it demonstrates activity against a range of Gram-positive and Gram-negative bacteria, its efficacy can vary, with some species like Pseudomonas aeruginosa often exhibiting resistance. The standardized methodologies provided in this guide are essential for the accurate determination of its antibacterial spectrum and are fundamental for further research and development in the field of antimicrobial agents. The continued investigation into the specific interactions of this compound with bacterial cellular targets will be crucial for optimizing its use and potentially overcoming mechanisms of resistance.

References

The Pharmacokinetic Profile and Metabolic Fate of Nitrovin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrovin hydrochloride, a nitrofuran derivative once utilized as an antibacterial growth promoter in animal feed, has seen its use curtailed in numerous jurisdictions due to safety concerns. A thorough understanding of its pharmacokinetic and metabolic profile is crucial for assessing its residual impact and for the broader study of nitrofuran compounds. This technical guide provides a comprehensive overview of the available scientific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It includes a detailed summary of quantitative data, experimental methodologies, and visual representations of key processes to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to the nitrofuran class of synthetic antibiotics. Its primary application was as a feed additive for livestock to promote growth and prevent bacterial infections. However, concerns regarding its potential mutagenic and carcinogenic properties have led to its ban in many countries. This guide synthesizes the existing knowledge on the pharmacokinetics and metabolism of this compound to provide a detailed technical resource.

Pharmacokinetics: ADME Profile

The pharmacokinetic properties of a compound govern its interaction with a biological system. The following sections detail the absorption, distribution, metabolism, and excretion of this compound based on available scientific literature.

Absorption

This compound exhibits poor absorption from the gastrointestinal tract. A report from the Scientific Committee for Animal Nutrition indicated that a maximum of 1% of the administered dose is absorbed, with the majority of the compound being excreted unchanged in the feces.

Distribution

Following oral administration, Nitrovin distributes to various tissues. A key study in chickens provides quantitative data on the depletion of Nitrovin residues over time.

A study by Xiao Dong Yan et al. (2011) investigated the residue depletion of Nitrovin in chickens fed a diet containing 10 mg/kg of Nitrovin for seven consecutive days.[1][2][3][4] The concentrations of Nitrovin in various tissues and plasma at different withdrawal periods are summarized in the table below.

| Withdrawal Period (Days) | Muscle (ng/g) | Fat (ng/g) | Liver (ng/g) | Kidney (ng/g) | Plasma (ng/mL) |

| 0 | 21.04 | 61.18 | 24.04 | 68.28 | 84.98 |

| 3 | 15.23 | 45.32 | 18.67 | 50.15 | 62.45 |

| 7 | 9.87 | 29.88 | 12.54 | 33.76 | 41.02 |

| 14 | 4.12 | 15.67 | 8.98 | 18.93 | 22.56 |

| 21 | 2.01 | 8.11 | 6.87 | 9.87 | 11.34 |

| 28 | >1.0 | >1.0 | 5.8 | >1.0 | >1.0 |

Data sourced from Xiao Dong Yan et al. (2011).[1][2][3][4]

At day 0 of withdrawal, the highest concentration of Nitrovin was found in the plasma, followed by the kidney and fat.[3] Residues were still detectable in the liver and other tissues after 28 days of withdrawal, indicating a persistent nature in certain tissues.[1][3][4]

Metabolism

The metabolism of this compound is not well-elucidated, and the available literature presents some conflicting information. Generally, nitrofurans are known to be rapidly metabolized in vivo, with analytical methods often targeting their more stable, protein-bound metabolites. However, the study by Xiao Dong Yan et al. (2011) suggests that Nitrovin may not be significantly metabolized and is largely excreted as the parent drug.[1] The authors speculate that the C=N bonds in the Nitrovin molecule are unlikely to be broken in vivo.[1]

Further research is required to definitively identify the specific metabolites and biotransformation pathways of this compound. The general pathway for nitrofuran metabolism often involves the reduction of the nitro group, a key step in their antibacterial action and potential toxicity.

Excretion

Consistent with its poor absorption, the primary route of excretion for this compound is through the feces. The unabsorbed drug passes through the gastrointestinal tract and is eliminated. The small fraction that is absorbed is eventually eliminated, though the precise contribution of renal and biliary excretion for the absorbed portion is not well-documented.

Experimental Protocols

This section details the methodologies used in key studies for the analysis of this compound and its potential metabolites.

Determination of Nitrovin in Chicken Tissues by HPLC-UV

The following protocol is based on the method described by Xiao Dong Yan et al. (2011) for the analysis of Nitrovin residues in chicken tissues.[1][3]

3.1.1. Sample Preparation and Extraction

-

Homogenize 2.0 g of tissue sample (muscle, fat, liver, or kidney) or 2.0 mL of plasma.

-

Add 8.0 mL of acetonitrile to the homogenized sample.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction of the pellet with another 8.0 mL of acetonitrile.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of the mobile phase.

-

Filter the solution through a 0.22 µm filter before HPLC analysis.

3.1.2. HPLC-UV Conditions

-

Instrument: High-Performance Liquid Chromatograph with UV detector.

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water (specific ratio to be optimized, e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 375 nm.

-

Injection Volume: 20 µL.

Signaling Pathways and Mechanism of Action

While the primary focus of this guide is on pharmacokinetics and metabolism, it is relevant to briefly touch upon the mechanism of action of Nitrovin, as this can influence its metabolic fate and toxicological profile. This compound is reported to induce ROS-mediated non-apoptotic and apoptotic-like cell death by targeting thioredoxin reductase 1 (TrxR1).

Conclusion

The available scientific literature indicates that this compound is poorly absorbed and primarily excreted in the feces. The compound distributes to various tissues, with detectable residues persisting for an extended period after administration. There is conflicting evidence regarding its metabolism, with some studies suggesting it is excreted largely unchanged, while the general understanding of nitrofurans points towards rapid metabolism. This highlights a significant knowledge gap that warrants further investigation to fully characterize the biotransformation of this compound and identify any potential metabolites. The detailed experimental protocols provided in this guide offer a foundation for future research in this area. A more complete understanding of the pharmacokinetics and metabolism of this compound is essential for a comprehensive risk assessment and for the broader scientific community studying nitrofuran compounds.

References

Technical Guide: Nitrovin Hydrochloride Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the solubility and stability of nitrovin hydrochloride. Specific quantitative data is limited in the public domain; therefore, this guide also presents generalized experimental protocols for determining these properties, based on standard pharmaceutical industry practices.

Introduction

Nitrovin, and its hydrochloride salt, is an antibacterial agent that has been used as a growth promoter in animal feed.[1] Recent research has also explored its potential as an anticancer agent due to its ability to induce reactive oxygen species (ROS)-mediated cell death by targeting thioredoxin reductase 1 (TrxR1).[2] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is crucial for the development of new formulations and for ensuring its quality, safety, and efficacy in any potential therapeutic application.

This technical guide provides a consolidated overview of the available solubility and stability data for this compound. It also includes detailed, generalized experimental protocols that can be adapted for in-house determination of these critical parameters.

Physicochemical Properties

-

Chemical Name: 2-[[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene]amino]guanidine;hydrochloride[3]

-

CAS Number: 2315-20-0

-

Molecular Formula: C₁₄H₁₃ClN₆O₆[3]

-

Molecular Weight: 396.74 g/mol [3]

-

Appearance: Orange to dark brown solid/powder[4]

-

Melting Point: Approximately 280 °C (with decomposition)[4]

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Almost Insoluble | [4] |

| Diethyl Ether | Almost Insoluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [4] |

| Ethanol | Soluble | [4] |

| Dimethylformamide (DMF) | Soluble | [4] |

| Pyridine | Soluble | [4] |

Stability Data

Detailed quantitative stability data from forced degradation studies of this compound are not publicly available. Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5]

Table 2: Stability Profile of this compound (Qualitative)

| Condition | Stability Profile | Recommended Storage |

| Hydrolytic | Data not available. General knowledge suggests potential for hydrolysis at pH extremes. | Controlled pH environment. |

| Oxidative | Data not available. The presence of nitro groups suggests potential susceptibility to oxidation. | Protection from oxidizing agents. |

| Photolytic | Data not available. Many conjugated systems are sensitive to light. | Protection from light. |

| Thermal | Melting point indicates decomposition at high temperatures. | Store at 2-8°C in an inert atmosphere. |

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a drug substance like this compound. These protocols are based on standard industry practices and guidelines from authorities such as the International Council for Harmonisation (ICH).

Protocol for Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., Water, pH buffers, Ethanol, Methanol, Acetonitrile, DMSO)

-

Volumetric flasks, pipettes, and other calibrated glassware

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a validated quantitative method for nitrovin

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.

-

After agitation, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. The first few drops should be discarded to saturate the filter.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or other appropriate units.

Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Calibrated oven and photostability chamber

-

Validated stability-indicating HPLC method

-

pH meter

Procedure:

1. Acid and Base Hydrolysis:

- Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

- Expose the solutions to elevated temperatures (e.g., 60-80°C) for a defined period (e.g., up to 24 hours).

- At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for HPLC analysis.

2. Oxidative Degradation:

- Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

- Store the solution at room temperature or a slightly elevated temperature, protected from light, for a defined period.

- Analyze samples at various time points by HPLC.

3. Thermal Degradation (Solid State):

- Place a known amount of solid this compound in a vial.

- Expose the solid to high temperatures (e.g., 80°C, 105°C) in a calibrated oven for a set duration.

- At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC.

4. Photostability:

- Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

- A control sample should be stored under the same conditions but protected from light.

- Analyze both the exposed and control samples by HPLC.

Analysis of Results: For all studies, the chromatograms of the stressed samples should be compared to those of an unstressed control. The percentage degradation should be calculated, and any significant degradation products should be reported with their relative retention times. Peak purity analysis of the main peak is essential to demonstrate the stability-indicating nature of the analytical method.

Visualizations

Signaling Pathway of Nitrovin's Anticancer Activity

Caption: Proposed mechanism of nitrovin-induced cell death.

Experimental Workflow for Forced Degradation Studies

References

Toxicological Profile of Nitrovin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the toxicological profile of Nitrovin hydrochloride. Significant data gaps exist in the publicly accessible literature regarding quantitative toxicity values and detailed experimental protocols. The information provided herein is intended for research and informational purposes only and should not be used for clinical or regulatory decision-making without further comprehensive investigation.

Executive Summary

This compound is an antibacterial agent previously used as a growth promoter in animal feed. This guide provides a comprehensive overview of its known toxicological properties, drawing from the limited available non-clinical data. The primary target organ for toxicity identified in sub-chronic studies is the liver. Nitrovin has also demonstrated mutagenic potential in bacterial assays. Its mechanism of action, at least in the context of its anti-cancer properties, involves the inhibition of thioredoxin reductase 1 (TrxR1), leading to reactive oxygen species (ROS)-mediated cell death. This guide presents the available quantitative data in tabular format, outlines likely experimental protocols based on international guidelines, and provides visualizations of the known signaling pathway and standard toxicological testing workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride | [No direct citation] |

| CAS Number | 2315-20-0 | [No direct citation] |

| Molecular Formula | C14H13ClN6O6 | [No direct citation] |

| Molecular Weight | 396.74 g/mol | [No direct citation] |

Non-Clinical Toxicology

Acute Toxicity

There is no publicly available quantitative data on the acute toxicity of this compound (e.g., LD50 values for oral, dermal, or inhalation routes). A safety data sheet for the compound indicates "no data available" for these endpoints[1].

Table 1: Summary of Acute Toxicity Data

| Test | Species | Route | LD50/LC50 | Reference |

| Acute Oral Toxicity | Data Not Available | Oral | Data Not Available | [1] |

| Acute Dermal Toxicity | Data Not Available | Dermal | Data Not Available | [1] |

| Acute Inhalation Toxicity | Data Not Available | Inhalation | Data Not Available | [1] |

An acute oral toxicity study would typically be conducted in one sex (usually female) of rodent (e.g., Wistar rats). The study would follow a stepwise procedure where a small number of animals are dosed at a starting dose level. Depending on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down. Observations for signs of toxicity and mortality are made for up to 14 days. This procedure allows for the classification of the substance's toxicity and an estimation of the LD50.

Sub-chronic and Chronic Toxicity

The liver has been identified as a target organ for this compound toxicity in sub-chronic studies[2].

Table 2: Summary of Sub-chronic Toxicity Data

| Study Duration | Species | Route | Dose Levels | NOAEL | Key Findings | Reference |

| 6 months | Rat | Oral | Not specified | 5 mg/kg/day | Increased liver weights, hepatic atrophy, diffuse hyperplasia of oval cells and bile ducts. | [2] |

| 6 months | Dog | Oral | Up to 40 mg/kg/day | Not Established | Transient salivation, rough haircoat, increased incidences of focal alopecia, decreased body weights at 40 mg/kg/day. | [2] |

In a standard 90-day sub-chronic oral toxicity study, the test substance is administered daily to groups of rodents (e.g., Sprague-Dawley rats) at three or more dose levels, plus a control group, for 90 days. The route of administration is typically oral (gavage or in feed). Endpoints evaluated include clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of a comprehensive list of tissues. The No-Observed-Adverse-Effect Level (NOAEL) is determined from these data.

Genotoxicity

Nitrovin has shown evidence of mutagenicity in bacterial reverse mutation assays and is classified as "Suspected of causing genetic defects"[3][4].

Table 3: Summary of Genotoxicity Data

| Test System | Cell Type | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA98 and TA100 | Not specified | Positive (Directly mutagenic) | [4] |

| GHS Classification | - | - | Muta. 2 (Suspected of causing genetic defects) | [3] |

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix, typically from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified Nitrovin in Group 3, "Not classifiable as to its carcinogenicity to humans," indicating inadequate evidence in humans and experimental animals[5].

Table 4: Summary of Carcinogenicity Data

| Species | Route | Duration | Key Findings | IARC Classification | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Group 3 | [5] |

A long-term carcinogenicity study is typically conducted in two rodent species (e.g., rats and mice). The test substance is administered daily in the diet or by gavage for the majority of the animals' lifespan (e.g., 24 months for rats). Several dose groups and a concurrent control group are used. The study evaluates the incidence and types of tumors that develop in the treated groups compared to the control group. Comprehensive histopathological examination of all organs and tissues is a critical component of this study.

Reproductive and Developmental Toxicity

Limited data is available on the reproductive and developmental toxicity of this compound.

Table 5: Summary of Reproductive and Developmental Toxicity Data

| Study Type | Species | Route | NOAEL (Offspring viability and growth) | Key Findings | Reference |

| Not specified | Rat | Oral | 5 mg/kg/day | Details of the study design and other findings are not publicly available. | [2] |

This study is typically conducted in two species, a rodent (usually rats) and a non-rodent (usually rabbits). Pregnant females are dosed with the test substance during the period of organogenesis. Prior to parturition, the dams are euthanized, and the uterine contents are examined. Endpoints include maternal clinical signs, body weight, and food consumption, as well as the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are examined for external, visceral, and skeletal malformations and variations.

Mechanism of Action and Signaling Pathways

The primary described mechanism of action for Nitrovin relates to its anticancer properties. It has been shown to inhibit thioredoxin reductase 1 (TrxR1), a key enzyme in the thioredoxin system that regulates cellular redox balance. Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS), which in turn induces a form of programmed cell death known as paraptosis-like cell death[6]. It is plausible that this mechanism, leading to oxidative stress, could also contribute to its general toxicity, including the observed hepatotoxicity, but further research is needed to confirm this.

Experimental Workflows

The following diagrams illustrate the typical workflows for key toxicological studies as would be applied to a substance like this compound, based on OECD guidelines.

Conclusion